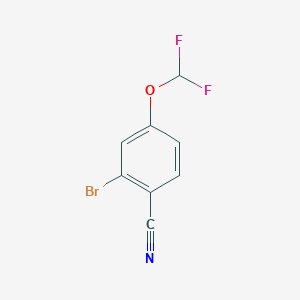

2-Bromo-4-(difluoromethoxy)benzonitrile

Description

BenchChem offers high-quality 2-Bromo-4-(difluoromethoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(difluoromethoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-(difluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2NO/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKFUJSIORNWKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

reaction conditions for 2-Bromo-4-(difluoromethoxy)benzonitrile amination

An In-Depth Guide to the Amination of 2-Bromo-4-(difluoromethoxy)benzonitrile: Application Notes and Protocols

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed amination of 2-Bromo-4-(difluoromethoxy)benzonitrile. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the difluoromethoxy group makes the resulting 2-amino-4-(difluoromethoxy)benzonitrile a valuable synthon in drug discovery, acting as a bioisosteric replacement for less stable or metabolically labile moieties.[1][2] This document delves into the mechanistic underpinnings of the Buchwald-Hartwig cross-coupling reaction, offers guidance on optimizing key reaction parameters, and presents a validated, step-by-step protocol for researchers in synthetic and medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Arylamines

Aryl amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[3] The synthesis of C(sp²)–N bonds, however, has historically been challenging, often requiring harsh conditions that limit functional group tolerance. The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized this field, providing a mild and general method for the formation of aryl amines.[3][4][5][6]

The target substrate, 2-Bromo-4-(difluoromethoxy)benzonitrile, incorporates a difluoromethoxy (-OCF₂H) group. This fluorinated moiety is of particular interest in medicinal chemistry as it can enhance metabolic stability, improve lipophilicity, and modulate pKa, thereby improving the pharmacokinetic properties of drug candidates.[2] Consequently, robust and scalable methods for the amination of this substrate are in high demand. This guide focuses on the Buchwald-Hartwig reaction, a powerful tool that has largely replaced classical methods like the Ullmann condensation or nucleophilic aromatic substitution for this class of transformation due to its superior scope and efficiency.[6][7]

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.[4][6] The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this mechanism is crucial for rational optimization and troubleshooting.

The generally accepted catalytic cycle involves three key steps:[3][4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-4-(difluoromethoxy)benzonitrile. This step forms a Pd(II) complex. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step.

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The strength and nature of the base are pivotal; it must be strong enough to deprotonate the amine complex without causing unwanted side reactions.[8]

-

Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.[4]

Caption: Fig 1. Buchwald-Hartwig Amination Catalytic Cycle.

Optimization of Reaction Conditions

The success of the amination reaction hinges on the careful selection of several key parameters. The electron-withdrawing nature of both the nitrile and difluoromethoxy groups on the aryl bromide substrate can influence its reactivity.

| Parameter | Recommended Options | Rationale & Expert Insights |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ | These are common Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) catalyst.[9][10] For improved reproducibility and handling, air-stable precatalysts like G2, G3, or G4 palladacycles (e.g., tBuBrettPhos Pd G3) are highly recommended as they ensure efficient formation of the active catalyst.[11] |

| Ligand | Buchwald Ligands: BrettPhos, tBuBrettPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands are essential. They promote both the oxidative addition and the turnover-limiting reductive elimination steps.[3] The specific choice of ligand can significantly impact yield and should be screened for optimal performance. |

| Base | Strong Bases: NaOtBu, KOtBu, LHMDSWeaker Bases: K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic alkoxides are the most common and effective bases for deprotonating the amine-palladium complex.[10] However, for substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate or cesium carbonate can be advantageous, though they may require higher temperatures.[7][10] |

| Amine Source | Ammonia (gas), NH₄Cl, LiN(TMS)₂, Benzophenone imine | For the synthesis of the primary amine, ammonia itself can be used, often from a solution in dioxane or as ammonium chloride.[12] Ammonia surrogates like lithium bis(trimethylsilyl)amide (LiN(TMS)₂) are excellent alternatives that avoid handling gaseous ammonia.[12] |

| Solvent | Toluene, 1,4-Dioxane, DMF, tert-Amyl alcohol | The solvent must be anhydrous and capable of solubilizing the reaction components at the required temperature. Toluene and dioxane are the most common choices.[9][13] The polarity of the solvent can influence the reaction; nonpolar solvents favor the deprotonation of the neutral palladium-amine complex.[8] |

| Temperature | 80 - 110 °C | The reaction typically requires heating to drive the catalytic cycle, particularly the reductive elimination step. The optimal temperature depends on the specific combination of substrate, ligand, and base. |

| Concentration | 0.1 - 1.0 M | Reaction concentration can affect rates and catalyst stability. A starting concentration of 0.5 M is a reasonable point for optimization. |

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of 2-Bromo-4-(difluoromethoxy)benzonitrile using an ammonia surrogate.

Safety Precautions: This procedure involves flammable solvents, air-sensitive reagents, and potentially toxic palladium compounds. It must be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials and Equipment

-

Reagents:

-

2-Bromo-4-(difluoromethoxy)benzonitrile (>98%)

-

Lithium bis(trimethylsilyl)amide (LiN(TMS)₂), 1.0 M solution in THF

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

BrettPhos (ligand)

-

Anhydrous Toluene

-

1 M Hydrochloric Acid (for workup)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc) and Hexanes for chromatography

-

-

Equipment:

-

Oven-dried Schlenk flask or reaction vial with a screw cap and septum

-

Magnetic stir bar

-

Inert atmosphere manifold (Schlenk line) with Nitrogen or Argon gas

-

Syringes and needles for liquid transfer

-

Heating mantle or oil bath with a temperature controller

-

Rotary evaporator

-

Flash chromatography system

-

Reaction Setup and Execution

Caption: Fig 2. Experimental Workflow Diagram.

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Bromo-4-(difluoromethoxy)benzonitrile (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and BrettPhos (0.036 mmol, 3.6 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (2.0 mL) via syringe. Stir the resulting mixture for 5 minutes. Then, add the 1.0 M solution of LiN(TMS)₂ in THF (1.2 mmol, 1.2 equiv) dropwise via syringe.

-

Heating and Monitoring: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by taking small aliquots periodically and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Carefully quench the reaction by the slow addition of 1 M HCl (5 mL). Stir for 10 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 2-amino-4-(difluoromethoxy)benzonitrile.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst or ligand (degradation by air/moisture).2. Insufficiently anhydrous solvent/reagents.3. Reaction temperature is too low. | 1. Use fresh catalyst and ligand, or an air-stable precatalyst. Ensure proper inert atmosphere technique.2. Use freshly distilled or commercially available anhydrous solvents. Dry all reagents thoroughly.3. Increase the reaction temperature in 10 °C increments. |

| Formation of Side Products | 1. Hydrodehalogenation: (Replacement of Br with H). Often caused by moisture.2. Diarylamine Formation: (If using NH₃). The product reacts with another molecule of aryl bromide. | 1. Ensure rigorously anhydrous conditions.2. Use an ammonia surrogate like LiN(TMS)₂. If using ammonia, adjust the catalyst/ligand ratio and stoichiometry. |

| Decomposition of Starting Material | 1. Base is too strong for other functional groups on the molecule.2. Reaction temperature is too high. | 1. Switch to a weaker base such as K₃PO₄ or Cs₂CO₃ and re-optimize the temperature.[10]2. Lower the reaction temperature and monitor for a longer duration. |

| Difficulty in Purification | 1. Co-elution of product with ligand or byproducts. | 1. Optimize the solvent system for chromatography. If phosphine ligand oxides are an issue, an oxidative workup or specific filtration techniques may help. |

Conclusion

The Buchwald-Hartwig amination provides a reliable and versatile method for the synthesis of 2-amino-4-(difluoromethoxy)benzonitrile. A thorough understanding of the reaction mechanism and the role of each component—catalyst, ligand, base, and solvent—is paramount for achieving high yields and purity. The protocols and optimization guidelines presented herein serve as a robust starting point for researchers and drug development professionals, enabling the efficient synthesis of this valuable fluorinated building block for the advancement of modern chemical research.

References

-

Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.[Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.[Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

-

Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. PubMed.[Link]

-

Palladium-Catalyzed Arylation of Fluoroalkylamines. The Hartwig Group, UC Berkeley.[Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.[Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California.[Link]

-

Palladium-Catalyzed Arylation of Fluoroalkylamines. National Institutes of Health (NIH).[Link]

-

Palladium‐Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. ResearchGate.[Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications.[Link]

-

Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. ACS Publications.[Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen.[Link]

-

Buchwald–Hartwig amination. Wikipedia.[Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (NIH).[Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[Link]

-

Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. ACS Publications.[Link]

Sources

- 1. Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. research.rug.nl [research.rug.nl]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

functionalization of the nitrile group in 2-Bromo-4-(difluoromethoxy)benzonitrile

An Application Guide: Strategic Functionalization of the Nitrile Group in 2-Bromo-4-(difluoromethoxy)benzonitrile

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern drug discovery and materials science, fluorinated organic molecules are of paramount importance. The strategic incorporation of fluorine can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1] 2-Bromo-4-(difluoromethoxy)benzonitrile is a prime example of a highly valuable and versatile building block, combining several key features for chemical synthesis. Its structure offers three strategic points for modification: the palladium-catalyzed cross-coupling enabled by the bromine atom, electrophilic aromatic substitution on the benzene ring, and—the focus of this guide—the rich and varied chemistry of the nitrile group.[1]

The nitrile (or cyano) group is a cornerstone of organic synthesis due to its ability to be transformed into a wide array of other functional groups, including primary amides, primary amines, and tetrazoles.[2] This guide provides an in-depth exploration of these key transformations, offering detailed protocols and the scientific rationale behind the experimental choices for researchers, scientists, and drug development professionals.

Selective Hydrolysis: Accessing the Primary Amide

The conversion of a nitrile to a primary amide is a hydration reaction. While this can be achieved under harsh acidic or basic conditions, these methods often lead to the over-hydrolysis of the resulting amide to the corresponding carboxylic acid.[3][4] For a sensitive substrate like 2-Bromo-4-(difluoromethoxy)benzonitrile, milder, more selective methods are preferable to preserve the other functional groups.

Causality and Experimental Rationale

Modern synthetic chemistry favors catalytic approaches that operate under neutral or mild conditions. Transition metal catalysts, particularly platinum-based systems like the Ghaffar-Parkins catalyst, have demonstrated high activity and chemoselectivity for nitrile hydration.[5] These catalysts work by activating the nitrile group, making it more susceptible to nucleophilic attack by water under conditions that do not promote further hydrolysis of the amide product.[5] An alternative mild method involves the use of alkaline hydrogen peroxide, where the hydroperoxide anion acts as the nucleophile.[4]

Caption: Workflow for the hydrolysis of a nitrile to a primary amide.

Protocol 1: Hydrolysis using Alkaline Hydrogen Peroxide

This protocol is adapted from established methods for the mild conversion of nitriles to amides.[4]

Materials:

-

2-Bromo-4-(difluoromethoxy)benzonitrile

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-4-(difluoromethoxy)benzonitrile (1.0 eq) in ethanol (approx. 0.2 M concentration).

-

Reagent Addition: Add a 1M aqueous solution of NaOH (0.2 eq). To this stirring solution, add 30% hydrogen peroxide (3.0 eq) dropwise. Caution: The addition of H₂O₂ may be exothermic.

-

Heating and Monitoring: Gently heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-Bromo-4-(difluoromethoxy)benzamide.

| Parameter | Condition | Rationale |

| Reagents | NaOH, H₂O₂ | Mild conditions that generate the hydroperoxide nucleophile, preventing over-hydrolysis.[4] |

| Solvent | Aqueous Ethanol | Solubilizes both the organic substrate and the aqueous reagents. |

| Temperature | 50-60 °C | Provides sufficient energy to overcome the activation barrier without promoting side reactions. |

| Monitoring | TLC / LC-MS | Essential for determining reaction completion and preventing the formation of byproducts. |

Comprehensive Reduction: Forging the Primary Amine

The reduction of a nitrile to a primary amine (R-CN → R-CH₂NH₂) is a fundamental transformation that provides access to a key functional group in pharmaceuticals.[6] This conversion requires a potent reducing agent or catalytic hydrogenation.[7][8]

Causality and Experimental Rationale

Two primary methods dominate this transformation:

-

Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective.[6][8] The hydride ion (H⁻) acts as a powerful nucleophile, attacking the electrophilic carbon of the nitrile twice to form the primary amine after an aqueous workup.[6] The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

-

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel, Palladium (Pd), or Platinum (Pt).[7][8] It is often considered a "greener" and more scalable alternative to metal hydrides. The choice of catalyst, solvent, and pressure can be crucial to prevent the formation of secondary or tertiary amine byproducts.[7]

Caption: Key pathways for the reduction of the nitrile starting material.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes a standard laboratory-scale reduction of an aromatic nitrile.[8]

Materials:

-

2-Bromo-4-(difluoromethoxy)benzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% aqueous NaOH solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Dry glassware, syringes, ice bath

-

Celite or filter aid

Procedure:

-

Reaction Setup: Under an inert atmosphere, add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a stir bar and a dropping funnel. Cool the flask to 0 °C using an ice bath.

-

Reagent Addition: Carefully and portion-wise, add LiAlH₄ (1.5-2.0 eq) to the cold THF.

-

Substrate Addition: Dissolve 2-Bromo-4-(difluoromethoxy)benzonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then gently reflux for 2-4 hours, or until TLC/LC-MS indicates full consumption of the starting material.

-

Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Carefully and sequentially add the following dropwise:

-

'X' mL of water (where X = grams of LiAlH₄ used)

-

'X' mL of 15% aqueous NaOH

-

'3X' mL of water

-

Caution: This quenching process is highly exothermic and generates hydrogen gas.

-

-

Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite, washing the filter cake with additional THF or ethyl acetate.

-

Drying and Concentration: Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (2-Bromo-4-(difluoromethoxy)phenyl)methanamine.

-

Purification: The product can be further purified by column chromatography or distillation if necessary.

| Parameter | Condition | Rationale |

| Reducing Agent | LiAlH₄ | A powerful, non-selective hydride donor capable of reducing the stable nitrile group.[8] |

| Solvent | Anhydrous THF | Ethereal solvent is required for LiAlH₄ stability and solubility. Must be anhydrous. |

| Atmosphere | Inert (N₂ or Ar) | Prevents the violent reaction of LiAlH₄ with atmospheric moisture and oxygen. |

| Workup | Fieser Method | A standardized and reliable procedure to safely quench excess LiAlH₄ and precipitate aluminum salts for easy filtration. |

[3+2] Cycloaddition: Constructing the Tetrazole Ring

The [3+2] cycloaddition of a nitrile with an azide source is the most common method for synthesizing 5-substituted-1H-tetrazoles.[2][9][10] Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.[11]

Causality and Experimental Rationale

This reaction involves the formal cycloaddition of the two pi-bonds of the nitrile with the 1,3-dipolar azide species.[2][12] The reaction typically requires heat and is often catalyzed to improve reaction rates and yields. Common azide sources include sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃).[10] Catalysts are typically Lewis acids, such as zinc(II) or copper(II) salts, or ammonium salts like ammonium chloride (NH₄Cl), which can generate hydrazoic acid (HN₃) in situ, the active azide species in many cases.[13][14]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 4. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 5. orgsyn.org [orgsyn.org]

- 6. youtube.com [youtube.com]

- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 1H-Tetrazole synthesis [organic-chemistry.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. reddit.com [reddit.com]

The Strategic Utility of 2-Bromo-4-(difluoromethoxy)benzonitrile in the Synthesis of Next-Generation Agrochemicals

Introduction: The Growing Importance of Fluorinated Moieties in Crop Protection

In the relentless pursuit of more effective, selective, and environmentally benign agrochemicals, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern pesticide design. Among these, the difluoromethoxy (-OCHF₂) group has garnered significant attention for its ability to enhance the metabolic stability, binding affinity, and overall biological efficacy of active ingredients. This application note delves into the synthetic utility of a key building block, 2-Bromo-4-(difluoromethoxy)benzonitrile , a versatile intermediate for the construction of novel insecticides and fungicides. Its unique trifunctionalized scaffold, comprising a reactive nitrile, a displaceable bromine atom, and the crucial difluoromethoxy moiety, offers a powerful platform for the elaboration of complex agrochemical structures.

The presence of the difluoromethoxy group can significantly alter the lipophilicity and electronic properties of a molecule, often leading to improved transport within the target pest and enhanced interaction with the biological target. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. Furthermore, the nitrile group can be readily transformed into other key functionalities, such as amines and carboxylic acids, providing multiple avenues for synthetic diversification.

Application Highlight: Synthesis of Novel Benzamide Insecticides

A prime example of the application of 2-Bromo-4-(difluoromethoxy)benzonitrile is in the synthesis of a new class of benzamide insecticides. These compounds exhibit potent activity against a range of agricultural pests. The synthesis leverages the inherent reactivity of the functional groups on the benzonitrile core to construct the final insecticidal molecule.

The overall synthetic strategy involves a multi-step sequence, beginning with the transformation of the nitrile group of 2-Bromo-4-(difluoromethoxy)benzonitrile into an amine. This is followed by an amide bond formation and a subsequent cross-coupling reaction to introduce the final substituent.

Synthetic Workflow Overview

The logical flow for the synthesis of these novel benzamide insecticides can be visualized as follows:

Caption: Synthetic workflow from 2-Bromo-4-(difluoromethoxy)benzonitrile to the final insecticide.

Detailed Protocols

The following protocols provide a step-by-step guide for the key transformations in the synthesis of the benzamide insecticides, derived from methodologies described in recent patent literature.

Protocol 1: Synthesis of 2-Bromo-4-(difluoromethoxy)aniline from 2-Bromo-4-(difluoromethoxy)benzonitrile

Objective: To reduce the nitrile functionality of the starting material to a primary amine, a crucial step for subsequent amide bond formation.

Causality of Experimental Choices: The choice of a catalytic hydrogenation method, such as using Raney Nickel, is a well-established and efficient procedure for the reduction of aromatic nitriles to benzylamines. This method is often preferred for its high yield and relatively clean reaction profile. The use of a protic solvent like ethanol is standard for this type of reduction.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 2-Bromo-4-(difluoromethoxy)benzonitrile | 248.02 | 10.0 g | 0.0403 |

| Raney Nickel (50% slurry in water) | - | ~2.0 g | - |

| Ethanol | 46.07 | 150 mL | - |

| Hydrogen gas | 2.02 | As required | - |

Procedure:

-

To a high-pressure hydrogenation vessel, add 2-Bromo-4-(difluoromethoxy)benzonitrile (10.0 g, 0.0403 mol) and ethanol (150 mL).

-

Carefully add the Raney Nickel slurry (~2.0 g).

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours, monitoring the uptake of hydrogen.

-

Upon completion (as monitored by TLC or GC-MS), carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-Bromo-4-(difluoromethoxy)aniline, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Amide Bond Formation

Objective: To couple the synthesized aniline with a suitable carboxylic acid to form the core benzamide structure.

Causality of Experimental Choices: The use of a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is a modern and highly efficient method for amide bond formation. This combination minimizes side reactions and is effective even with sterically hindered substrates. DMF is a common polar aprotic solvent for such reactions.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 2-Bromo-4-(difluoromethoxy)aniline | 252.05 | 5.0 g | 0.0198 |

| Substituted Carboxylic Acid | Varies | 1.1 eq | 0.0218 |

| HATU | 380.23 | 8.28 g | 0.0218 |

| DIPEA | 129.24 | 7.2 mL | 0.0416 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

Procedure:

-

In a round-bottom flask, dissolve the substituted carboxylic acid (1.1 eq) in DMF (50 mL).

-

Add HATU (1.1 eq) and DIPEA (2.1 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of 2-Bromo-4-(difluoromethoxy)aniline (5.0 g, 0.0198 mol) in DMF (50 mL) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-Bromo-4-(difluoromethoxy)phenyl)amide intermediate.

Protocol 3: Palladium-Catalyzed Cross-Coupling Reaction

Objective: To introduce the final substituent onto the aromatic ring via a cross-coupling reaction at the bromine position.

Causality of Experimental Choices: A Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds. The choice of a palladium catalyst, such as Pd(dppf)Cl₂, and a suitable base, like potassium carbonate, is standard for this type of transformation. The use of a mixed solvent system like dioxane and water is often employed to ensure the solubility of both the organic and inorganic reagents.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| N-(2-Bromo-4-(difluoromethoxy)phenyl)amide | Varies | 1.0 eq | - |

| Boronic Acid/Ester | Varies | 1.2 eq | - |

| Pd(dppf)Cl₂ | 816.64 | 0.03 eq | - |

| Potassium Carbonate | 138.21 | 2.0 eq | - |

| 1,4-Dioxane | 88.11 | - | - |

| Water | 18.02 | - | - |

Procedure:

-

To a Schlenk flask, add the N-(2-Bromo-4-(difluoromethoxy)phenyl)amide (1.0 eq), the boronic acid or ester (1.2 eq), and potassium carbonate (2.0 eq).

-

Add Pd(dppf)Cl₂ (0.03 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final benzamide insecticide.

Conclusion

2-Bromo-4-(difluoromethoxy)benzonitrile is a highly valuable and versatile building block for the synthesis of modern agrochemicals. The strategic arrangement of its functional groups allows for a logical and efficient construction of complex molecular architectures. The protocols outlined in this application note, based on established synthetic methodologies, provide a framework for researchers and scientists in the agrochemical industry to utilize this key intermediate in the development of novel and effective crop protection agents. Further exploration of the reactivity of this compound will undoubtedly lead to the discovery of new classes of pesticides with improved performance and safety profiles.

References

- Note: Specific patent references would be listed here in a formal document.

Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Coupling of 2-Bromo-4-(difluoromethoxy)benzonitrile

Welcome to the technical resource for optimizing the Suzuki-Miyaura cross-coupling of 2-Bromo-4-(difluoromethoxy)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. The unique electronic properties of this substrate—namely the electron-withdrawing nitrile and difluoromethoxy groups—make it an excellent partner for oxidative addition but also introduce specific challenges that require careful consideration of reaction parameters to achieve high yields and purity.

This document is structured as a dynamic troubleshooting guide and a series of frequently asked questions to directly address the practical issues encountered in the lab.

Troubleshooting Guide: From Low Yields to Unwanted Byproducts

This section addresses the most common problems encountered during the Suzuki coupling of 2-Bromo-4-(difluoromethoxy)benzonitrile. Each issue is presented in a question-and-answer format, providing a diagnosis and a series of actionable solutions.

Q1: My reaction yield is very low or has failed completely. What are the primary factors I should investigate?

Low yield is a common issue that can often be resolved by systematically evaluating the core components of the reaction.[1][2] The substrate, 2-Bromo-4-(difluoromethoxy)benzonitrile, is electronically activated for the oxidative addition step, so the bottleneck often lies elsewhere in the catalytic cycle.

Initial Diagnostic Checklist:

-

Atmosphere Integrity: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly flame-dried or oven-dried and that the system was purged thoroughly with an inert gas (Argon or Nitrogen). Degassing the solvent is a critical, non-negotiable step.[3]

-

Reagent Quality:

-

Boronic Acid/Ester: Is it pure? Boronic acids can degrade over time, especially through trimerization to boroxines (releasing water) or through protodeboronation.[4] Use a freshly opened bottle or repurify if in doubt.

-

Solvent: Anhydrous solvents are crucial. Use freshly opened bottles of anhydrous, degassed solvent.

-

Base: Some bases (e.g., K₃PO₄) can be hygroscopic. Ensure your base is dry.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Q2: I'm observing a significant amount of 4-(difluoromethoxy)benzonitrile byproduct. What causes this hydrodehalogenation?

This byproduct arises from the premature loss of the boronic acid partner via protodeboronation , a common side reaction where the C-B bond is cleaved by a proton source.[4][5] The resulting arene (from the boronic acid) is unreactive, and the palladium catalyst can then facilitate the hydrodehalogenation of your starting material.

Causality and Solutions:

-

Mechanism: Elevated temperatures, prolonged reaction times, and the presence of water or acidic protons can accelerate the rate of protodeboronation. Heteroaryl boronic acids are particularly susceptible.[4][5]

-

Solutions:

-

Use a Boronic Ester: Pinacol esters (Bpin) or MIDA esters are generally more stable towards protodeboronation than the corresponding boronic acids.

-

Minimize Water: While some water is often beneficial for the Suzuki reaction, excess water can promote this side reaction. If using an aqueous solvent system, ensure the ratio is optimized (e.g., 10:1 organic to aqueous).

-

Choice of Base: Use a non-hydroxide base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices. Cesium fluoride (CsF) in isopropanol has also been shown to minimize protodeboronation in challenging couplings.[6]

-

Reaction Time & Temperature: Do not heat the reaction for longer than necessary. Monitor by TLC or LCMS and quench once the starting material is consumed. Lowering the temperature may also help, though it will slow the desired reaction.

-

Q3: My mass spectrometry data indicates the presence of 4-(difluoromethoxy)benzamide or the corresponding carboxylic acid. How can I prevent hydrolysis of the nitrile group?

The nitrile group is susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures.[7][8][9][10]

Causality and Solutions:

-

Mechanism: The hydrolysis proceeds first to the primary amide and then to the carboxylic acid. This is often promoted by strong bases like NaOH or KOH, or by adventitious water at high temperatures over long reaction times.

-

Solutions:

-

Avoid Strong Hydroxide Bases: This is the most critical factor. Opt for carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases, which are sufficiently basic to promote the catalytic cycle but are less likely to attack the nitrile.

-

Control Temperature: If possible, run the reaction at a lower temperature (e.g., 80-90 °C) for a slightly longer time, rather than at a higher temperature (>110 °C).

-

Microwave Irradiation: Microwave heating can significantly shorten reaction times (e.g., from hours to minutes), minimizing the window for thermal degradation and hydrolysis.[11] A typical condition might be 120-150 °C for 15-60 minutes.[11]

-

Frequently Asked Questions (FAQs)

Q4: What is the optimal catalyst and ligand combination for this substrate?

For an electron-deficient aryl bromide like 2-Bromo-4-(difluoromethoxy)benzonitrile, the oxidative addition step is generally facile. The challenges often lie in the transmetalation and reductive elimination steps. Therefore, the choice of ligand is critical.

-

Recommended Ligands: Electron-rich, sterically hindered monophosphine ligands, often called "Buchwald ligands," are highly effective. They stabilize the palladium center, promote the rate-limiting reductive elimination step, and can prevent the formation of inactive palladium species.[12]

-

Palladium Source: While Pd(PPh₃)₄ can be used, it is often less active for challenging substrates. Air-stable Pd(II) pre-catalysts (e.g., SPhos G3/G4 Precatalyst) or generating the Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ are generally more reliable.[11][12]

| Parameter | Recommended Starting Conditions | Rationale |

| Pd Source | Pd(OAc)₂ (1-2 mol%) or SPhos G3 Precatalyst (1-2 mol%) | Provides a reliable source of active Pd(0); precatalysts offer enhanced air stability and consistency. |

| Ligand | SPhos or XPhos (2-4 mol%) | Electron-rich, bulky ligands accelerate reductive elimination and stabilize the catalyst.[12] |

| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that effectively promote transmetalation without causing nitrile hydrolysis.[11] |

| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Common solvent systems that balance reagent solubility and catalytic activity.[4] |

| Temperature | 80 - 110 °C | Provides sufficient thermal energy without excessive byproduct formation. Monitor for completion. |

Q5: How does the electronic nature of the boronic acid coupling partner affect the reaction?

The rate of transmetalation is influenced by the nucleophilicity of the organic group on the boron atom.

-

Electron-Rich Boronic Acids: (e.g., 4-methoxyphenylboronic acid) tend to transmetalate faster due to the increased electron density on the ipso-carbon.

-

Electron-Deficient Boronic Acids: (e.g., 4-cyanophenylboronic acid) transmetalate more slowly. For these challenging partners, a stronger base (like Cs₂CO₃) or a more electron-rich ligand may be required to accelerate the transmetalation step.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

Materials:

-

2-Bromo-4-(difluoromethoxy)benzonitrile (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

K₃PO₄ (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL) and Water (0.5 mL), degassed separately

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-Bromo-4-(difluoromethoxy)benzonitrile, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen three times.

-

Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

-

Degassing: Bubble argon or nitrogen through the stirred reaction mixture for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LCMS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is ideal for rapid optimization and can minimize thermal side reactions.[11]

Materials:

-

2-Bromo-4-(difluoromethoxy)benzonitrile (0.5 mmol, 1.0 equiv)

-

Arylboronic acid pinacol ester (0.6 mmol, 1.2 equiv)

-

SPhos G3 Precatalyst (0.01 mmol, 2 mol%)

-

Cs₂CO₃ (1.0 mmol, 2.0 equiv)

-

1,4-Dioxane (3 mL), degassed

Procedure:

-

Vessel Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add all solid reagents.

-

Inert Atmosphere: Seal the vial with a cap and purge with argon or nitrogen.

-

Solvent Addition: Add the degassed 1,4-dioxane.

-

Microwave Reaction: Place the vial in the microwave reactor. Heat to 130 °C for 20 minutes with stirring.

-

Work-up and Purification: Follow steps 6-8 from Protocol 1, scaling the solvent volumes accordingly.

References

-

Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 74(18), 7048–7054. Available from: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Couture, D., & Pucheault, M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 855. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (2016). Biocatalytic hydrolysis of nitriles. Retrieved from [Link]

-

The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

-

Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

-

ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura cross coupling reaction of 4-bromoanisole (21a) and phenylboronic acid (22a). Retrieved from [Link]

-

National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from [Link]

-

Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

-

Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

-

ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1645-1650. Available from: [Link]

-

Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

-

PubMed. (n.d.). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. Retrieved from [Link]

-

ScienceDirect. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(23), 2545-2556. Available from: [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. Retrieved from [Link]

-

PubMed Central. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Suzuki Cross-Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3936-3939. Available from: [Link]

-

ResearchGate. (n.d.). Solvent effect in Suzuki-Miyaura reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 52(9), 2838-2844. Available from: [Link]

-

PubMed Central. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

-

MDPI. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Catalysts, 9(9), 723. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Protodeboronation - Wikipedia [en.wikipedia.org]

- 6. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Purification of 2-Bromo-4-(difluoromethoxy)benzonitrile

Welcome to the Technical Support Center for the purification of 2-Bromo-4-(difluoromethoxy)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges you may encounter during the purification of this important chemical intermediate.

Introduction

2-Bromo-4-(difluoromethoxy)benzonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is critical for the success of subsequent reactions and the quality of the final product. This guide provides practical, field-tested advice to help you achieve high purity of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-Bromo-4-(difluoromethoxy)benzonitrile.

Issue 1: Low Purity After Initial Work-up

Question: My initial purity assessment (e.g., by TLC or crude NMR) of the reaction product is very low. What are the likely impurities and how can I get a cleaner starting material for purification?

Answer: Low purity after the initial work-up is a common issue. The primary impurities are often the unreacted starting material, 2-bromo-4-cyanophenol , and various side-products from the difluoromethylation reaction.

Probable Causes and Solutions:

-

Incomplete Reaction: The difluoromethylation of 2-bromo-4-cyanophenol may not have gone to completion.

-

Solution: Before purification, ensure the reaction has proceeded as expected by monitoring it with Thin Layer Chromatography (TLC). A typical mobile phase for this analysis would be a mixture of hexane and ethyl acetate.

-

-

Sub-optimal Work-up: The initial aqueous work-up may not be sufficient to remove all water-soluble impurities.

-

Solution: A thorough aqueous work-up is crucial. After quenching the reaction, wash the organic layer sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acidic phenol, followed by water and then brine. Dry the organic layer thoroughly over an anhydrous salt like sodium sulfate or magnesium sulfate before concentrating.

-

Issue 2: Difficulty in Separating the Product from Starting Material by Column Chromatography

Question: I'm having trouble separating my product from a closely running impurity on the TLC plate, which I suspect is the starting material. How can I improve the separation?

Answer: Co-elution of the product with the starting material, 2-bromo-4-cyanophenol, is a frequent challenge due to their similar polarities.

Troubleshooting Steps:

-

Optimize Mobile Phase Polarity:

-

Rationale: The key to good separation in column chromatography is finding a mobile phase that provides a significant difference in the retention factors (Rf) of your product and the impurity.[1][2]

-

Action: Systematically vary the ratio of your hexane/ethyl acetate mobile phase. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The goal is to have the Rf of your product around 0.3-0.4 for optimal separation on a silica gel column.

-

-

Use a Different Solvent System:

-

Rationale: Sometimes, a complete change of solvents can alter the selectivity of the separation.

-

Action: Consider trying a solvent system with different properties, such as dichloromethane/hexane or toluene/ethyl acetate.

-

-

Employ a Shallow Gradient:

-

Rationale: A shallow gradient elution, where the polarity of the mobile phase is increased slowly over time, can often resolve closely eluting compounds more effectively than an isocratic (constant polarity) elution.[3]

-

Action: Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent.

-

Issue 3: Product Oiling Out During Recrystallization

Question: I'm trying to recrystallize my product, but it's separating as an oil instead of forming crystals. What's causing this and how can I fix it?

Answer: "Oiling out" typically occurs when the solute is insoluble in the hot solvent at its boiling point, or when the solution becomes supersaturated at a temperature above the melting point of the solute.

Troubleshooting Steps:

-

Solvent Selection:

-

Rationale: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[4]

-

Action: Experiment with different solvent systems. For aromatic nitriles, common choices include ethanol, isopropanol, or a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexane or heptane).[3]

-

-

Slower Cooling:

-

Rationale: Rapid cooling can favor oil formation over crystal growth.

-

Action: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.

-

-

Seeding:

-

Rationale: Introducing a small crystal of the pure product can induce crystallization at a higher temperature, preventing oiling out.

-

Action: If you have a small amount of pure product, add a seed crystal to the cooled, saturated solution.

-

-

Use a Solvent/Anti-solvent System:

-

Rationale: This technique allows for fine-tuning of the solubility.

-

Action: Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., ethyl acetate). Then, slowly add a "poor" solvent (e.g., hexane) at the same temperature until the solution becomes slightly turbid. Allow the mixture to cool slowly.

-

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 2-Bromo-4-(difluoromethoxy)benzonitrile?

Q2: What are the best analytical techniques to assess the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and identifying any impurities with distinct signals.[6][7]

-

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique can confirm the molecular weight of the product and help identify impurities. The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum.[8][9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity of your compound and detecting even minor impurities.[6]

Q3: Is the difluoromethoxy group stable under typical purification conditions?

A3: Yes, the difluoromethoxy group is generally stable under standard purification conditions such as column chromatography on silica gel and recrystallization.[10] However, it is always good practice to avoid unnecessarily harsh conditions, such as strong acids or bases, and prolonged heating.

Q4: Can I use reverse-phase chromatography for purification?

A4: While normal-phase chromatography on silica gel is more common for this type of compound, reverse-phase chromatography (e.g., using a C18 stationary phase with a water/acetonitrile or water/methanol mobile phase) can be a viable alternative, especially for polar impurities that are difficult to remove with normal-phase chromatography.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a starting point and may require optimization based on your specific crude product mixture.

-

TLC Analysis:

-

Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution on a silica gel TLC plate.

-

Develop the plate in a TLC chamber with a hexane/ethyl acetate mobile phase (start with a 9:1 ratio).

-

Visualize the spots under UV light (254 nm).[11]

-

Adjust the mobile phase composition to achieve an Rf value of approximately 0.3-0.4 for the product spot.

-

-

Column Preparation:

-

Select an appropriately sized glass column.

-

Prepare a slurry of silica gel in the chosen mobile phase.

-

Carefully pack the column with the slurry, ensuring there are no air bubbles.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

-

Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Begin eluting the column with the mobile phase.

-

Collect fractions in test tubes.

-

Monitor the elution process by TLC, spotting each fraction on a TLC plate.

-

-

Product Isolation:

-

Combine the fractions that contain the pure product.

-

Remove the solvent using a rotary evaporator to obtain the purified 2-Bromo-4-(difluoromethoxy)benzonitrile.

-

Protocol 2: Purification by Recrystallization

-

Solvent Screening:

-

Place a small amount of the crude product in several test tubes.

-

Add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to each tube.

-

Heat the tubes to see if the solid dissolves.

-

Allow the solutions to cool to room temperature and then in an ice bath to see if crystals form.

-

A good solvent will dissolve the compound when hot but not when cold. A good solvent pair will consist of a "good" solvent that dissolves the compound well and a "poor" solvent in which the compound is insoluble.

-

-

Recrystallization Procedure:

-

Place the crude product in an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot recrystallization solvent (or the "good" solvent of a pair) to dissolve the solid completely.

-

If using a solvent pair, slowly add the hot "poor" solvent until the solution becomes slightly cloudy. Add a few drops of the hot "good" solvent to redissolve the precipitate.

-

If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals have started to form, place the flask in an ice bath to maximize the yield.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.[4]

-

Wash the crystals with a small amount of cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Visualization of Purification Workflow

Caption: A workflow diagram for the purification of 2-Bromo-4-(difluoromethoxy)benzonitrile.

References

-

Shahid, M., Munawar, M. A., Nadeem, S., Nasir, W., & Salim, M. (2009). 2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3166. [Link]

- CN105859583A - Method for synthesizing 2, 6-dibromo-4-cyanophenol - Google Patents. (n.d.).

- A process for producing nitrile compounds - Patent 0080700. (n.d.).

-

2-Bromo-4-(trideuteriomethoxy)benzonitrile | C8H6BrNO | CID 177764746 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

-

4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

-

Shahid, M., Munawar, M. A., Nadeem, S., Nasir, W., & Salim, M. (2009). 2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3166. [Link]

-

Difluoromethylation of Phenols - Organic Syntheses. (n.d.). Retrieved January 28, 2026, from [Link]

-

Morlock, G. E., & Schwack, W. (2010). Mobile Phase Optimization in Thin Layer Chromatography (TLC). Journal of Liquid Chromatography & Related Technologies, 33(9-12), 1156–1172. [Link]

-

Sherma, J. (2018). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International, 31(6), 24-29. [Link]

-

Benzonitrile, 2-bromo-4-(difluoromethoxy)- | 1261818-72-7. (n.d.). King Scientific. Retrieved January 28, 2026, from [Link]

-

Prakash, G. K. S., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(21), 13629–13640. [Link]

-

Ajaypraveenkumar, A., & Rajendran, G. R. (2017). Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. Journal of Chemical and Pharmaceutical Sciences, 10(3), 1312-1322. [Link]

-

TLC-Thin Layer Chromatography. (2024, February 24). operachem. Retrieved January 28, 2026, from [Link]

-

Difluoromethylation of Phenols. (2026, January 11). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Głowacki, Ł. J., et al. (2020). Thin-layer chromatography with eutectic mobile phases-preliminary results. Journal of Chromatography A, 1626, 461379. [Link]

-

Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Retrieved January 28, 2026, from [Link]

-

Verhoog, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7055-7098. [Link]

-

recrystallization & purification of N-bromosuccinimide. (2021, February 6). YouTube. Retrieved January 28, 2026, from [Link]

- CN1442404A - Method of preparing p-cyanophenol like compound - Google Patents. (n.d.).

-

TLC Fundamentals – Stationary & mobile phase choice (part 4). (n.d.). Interchim – Blog. Retrieved January 28, 2026, from [Link]

-

n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. (n.d.). Organic Syntheses Procedure. Retrieved January 28, 2026, from [Link]

-

Difluoromethylation of Phenols - Organic Syntheses Procedure. (n.d.). Retrieved January 28, 2026, from [Link]

-

Supplementary Information - Beilstein Journals. (n.d.). Retrieved January 28, 2026, from [Link]

-

p-BROMOPHENOL. (n.d.). Organic Syntheses Procedure. Retrieved January 28, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. ossila.com [ossila.com]

- 6. CN105859583A - Method for synthesizing 2, 6-dibromo-4-cyanophenol - Google Patents [patents.google.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 11. TLC-Thin Layer Chromatography - operachem [operachem.com]

Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Bromo-4-(difluoromethoxy)benzonitrile

Welcome to the technical support center for optimizing cross-coupling reactions with 2-Bromo-4-(difluoromethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block in synthetic chemistry. Here, we will delve into the nuances of reaction optimization, troubleshoot common issues, and provide a framework for rational experimental design.

The unique substitution pattern of 2-Bromo-4-(difluoromethoxy)benzonitrile, featuring an ortho-bromo group, a strongly electron-withdrawing nitrile, and a difluoromethoxy moiety, presents both opportunities and challenges in palladium-catalyzed cross-coupling reactions. Understanding the electronic and steric effects of these substituents is paramount to achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-Bromo-4-(difluoromethoxy)benzonitrile that influence its reactivity in cross-coupling reactions?

A1: There are three primary features to consider:

-

Ortho-Bromo Substituent: The position of the bromine atom ortho to the nitrile group can introduce steric hindrance, potentially slowing down the oxidative addition step in the catalytic cycle. This may necessitate the use of bulky phosphine ligands to promote the reaction.[1]

-

Electron-Withdrawing Nitrile (CN) Group: The cyano group is a strong π-acceptor, which makes the aryl ring electron-deficient. This generally facilitates the oxidative addition of the C-Br bond to the Pd(0) catalyst.

-

Difluoromethoxy (OCF₂H) Group: This group is also strongly electron-withdrawing due to the presence of two fluorine atoms. This further enhances the electrophilicity of the aryl bromide, making it more reactive towards oxidative addition. The difluoromethylene group is also known for its metabolic stability, making it a desirable feature in many pharmaceutical candidates.[2]

Q2: Which cross-coupling reactions are most suitable for 2-Bromo-4-(difluoromethoxy)benzonitrile?

A2: This substrate is amenable to a variety of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a robust and widely used method.[3][4][5]

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with amines, amides, or other nitrogen-containing nucleophiles.[6]

-

Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[7][8]

-

Heck Coupling: For the formation of C-C bonds with alkenes.

The choice of reaction will depend on the desired final product. Each of these reactions will require specific optimization of the catalyst, ligand, base, and solvent.

Q3: What are the general starting points for reaction conditions?

A3: A good starting point for optimization is to use a common palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand. The choice of ligand, base, and solvent is crucial and depends on the specific coupling reaction. Refer to the detailed experimental protocols and troubleshooting guides below for reaction-specific recommendations.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

| Potential Cause | Troubleshooting Steps & Explanation |

| Inactive Catalyst | Action: Ensure the palladium precatalyst is of high quality and has been stored under an inert atmosphere. Consider using a fresh batch or a more air-stable precatalyst (e.g., a PEPPSI-type catalyst).Rationale: Palladium catalysts, especially in the Pd(0) state, can be sensitive to air and moisture, leading to decomposition and loss of activity. |

| Inefficient Oxidative Addition | Action: Switch to more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos).[9] Rationale: The electron-deficient nature of the substrate facilitates oxidative addition. However, the ortho-bromo position can cause steric hindrance. Bulky ligands can stabilize the palladium center and promote the oxidative addition step. |

| Poor Transmetalation | Action (Suzuki): The choice of base is critical for activating the boronic acid.[10] Screen a range of bases from different classes (carbonates, phosphates, hydroxides). The addition of water as a co-solvent can sometimes be beneficial.[11] Consider converting the boronic acid to a more reactive trifluoroborate salt.[12]Action (Sonogashira): Ensure the presence of a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of the copper acetylide, which is the active nucleophile.[8]Rationale: The transmetalation step involves the transfer of the organic group from the organometallic reagent to the palladium center. The efficiency of this step is highly dependent on the nature of the nucleophile and the reaction conditions. |

| Difficult Reductive Elimination | Action: Use more sterically demanding ligands. In some cases, a switch to a different palladium source or ligand class may be necessary.Rationale: Reductive elimination is the final step where the C-C or C-N bond is formed, and the Pd(0) catalyst is regenerated. The steric and electronic properties of the ligands on the palladium center influence the rate of this step. |

| Incorrect Solvent Choice | Action: Screen a variety of solvents. For Suzuki couplings, polar aprotic solvents like dioxane, THF, or DMF, often with water as a co-solvent, are common.[11] For Buchwald-Hartwig aminations, toluene or dioxane are frequently used.[6]Rationale: The solvent plays a crucial role in dissolving the reactants and stabilizing the catalytic intermediates.[13] The optimal solvent will depend on the specific coupling partners and base used. |

Problem 2: Formation of Side Products

The formation of side products can complicate purification and reduce the yield of the desired product.

| Side Product | Cause & Explanation | Mitigation Strategy |

| Hydrodehalogenation (Ar-H) | This occurs when the aryl bromide is reduced to the corresponding arene. It can be promoted by the presence of water or other protic sources, or by β-hydride elimination from certain palladium-hydride intermediates. | Ensure anhydrous conditions by using dry solvents and reagents. Use a non-protic solvent if possible. Select ligands that favor reductive elimination over competing pathways. |

| Homocoupling of the Coupling Partner | Suzuki: Boronic acid homocoupling (Ar'-Ar') can occur, especially at higher temperatures. Sonogashira: Alkyne homocoupling (Glaser coupling) can be promoted by the copper catalyst in the presence of oxygen. | Suzuki: Use the minimum effective reaction temperature and time. Ensure a well-defined catalyst system. Sonogashira: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) to exclude oxygen. |

| Protodeboronation (Suzuki) | The boronic acid can be cleaved by protic sources, especially under harsh basic conditions, to give the corresponding arene. | Use a milder base (e.g., K₂CO₃ instead of NaOH) or a non-aqueous base/solvent system. Add the boronic acid portion-wise if necessary. |

| Dehalogenation | The bromo group is replaced by a hydrogen atom. This can be a significant side reaction in some palladium-catalyzed couplings.[14][15] | This is often promoted by certain bases and solvents. Screening different bases (e.g., moving from a strong inorganic base to a weaker one or an organic base) can sometimes mitigate this issue. |

Experimental Protocols

The following are generalized starting protocols. Optimization is crucial for achieving the best results with your specific coupling partner.

General Protocol for Suzuki-Miyaura Coupling

Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.

Screening Table for Suzuki-Miyaura Coupling Optimization

| Parameter | Condition 1 (Starting Point) | Condition 2 | Condition 3 | Condition 4 |

| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(PPh₃)₄ (5 mol%) | PEPPSI-IPr (2 mol%) |

| Ligand | SPhos (4 mol%) | XPhos (2 mol%) | PPh₃ (20 mol%) | (Internal to catalyst) |

| Base | K₂CO₃ (2 eq) | K₃PO₄ (2 eq) | Cs₂CO₃ (2 eq) | Na₂CO₃ (2 eq) |

| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | DMF | THF/H₂O (4:1) |

| Temperature | 100 °C | 110 °C | 80 °C | 90 °C |

Rationale for Screening Choices:

-

Pd Source & Ligand: A variety of palladium sources and ligands should be screened to find the optimal combination for this specific substrate. Buchwald-type ligands are often effective for challenging couplings.[9]

-

Base: The choice of base is critical for the activation of the boronic acid.[10] Carbonates and phosphates are common choices, with cesium carbonate often being effective for more difficult reactions.[11]

-